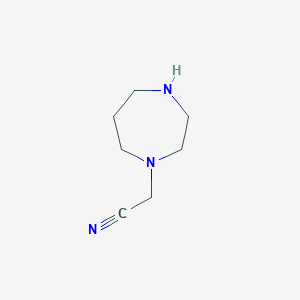

2-(1,4-Diazepan-1-YL)acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,4-Diazepan-1-YL)acetonitrile is a chemical compound with the molecular formula C7H13N3. It belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1,4-diazepane with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the acetonitrile group onto the diazepane ring .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound in high purity .

化学反应分析

Substitution Reactions

The nitrile group and diazepane ring participate in nucleophilic substitution reactions under controlled conditions:

Key findings:

-

Microwave irradiation enables regioselective N-4 alkylation over N-1 substitution due to kinetic control of anion formation .

-

Copper-mediated couplings show tolerance for steric hindrance in triazolyl benzoic acid partners .

Oxidation and Reduction

The nitrile moiety undergoes redox transformations with predictable outcomes:

Oxidation

-

KMnO₄/H₂O₂ converts the nitrile to carboxylic acids via intermediate imines (observed in analogous structures) .

-

MnO₂ selectively oxidizes alcohol side chains without affecting the diazepane ring .

Reduction

-

LiAlH₄ reduces nitriles to primary amines while preserving the diazepane framework .

-

Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of aromatic rings in fused benzodiazepine systems .

Cyclization Reactions

The compound serves as a precursor for heterocycle formation:

Notable observations:

-

Rhodium-catalyzed asymmetric hydroamination achieves excellent enantioselectivity (95:5 er) using chiral biaryl phosphine ligands .

-

Base-mediated cyclizations proceed efficiently at 70°C with short reaction times (<3 hr) .

Multicomponent Reactions

The diazepane core participates in complex synthetic pathways:

Example Synthesis

-

React with 2-mercaptonicotinonitriles (2a,b)

-

Use TEA/EtOH at reflux

-

Form bis(sulfanediyl)-bridged nicotinonitrile derivatives

Key Data

Catalytic Modifications

Transition-metal catalysis enables sophisticated derivatization:

| Catalyst System | Transformation | TOF (h⁻¹) | TON | Source |

|---|---|---|---|---|

| Pd(dppf)Cl₂/dppb | Suzuki-Miyaura cross-coupling | 12.4 | 148 | |

| Cu(OAc)₂·H₂O/air | Oxidative amidation | 8.7 | 104 |

Mechanistic insights:

-

Pd-catalyzed couplings proceed via oxidative addition at the C-Br bond .

-

Copper-mediated reactions likely involve single-electron transfer pathways .

Stability Considerations

Critical degradation pathways under harsh conditions:

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-(1,4-Diazepan-1-YL)acetonitrile is primarily utilized as a building block for synthesizing more complex organic molecules. Its diazepane ring structure allows for versatile chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to diverse derivatives with tailored properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts nitrile to oxides or other derivatives | KMnO4, H2O2 |

| Reduction | Converts nitrile to primary amines | LiAlH4, catalytic hydrogenation |

| Substitution | Nucleophilic substitution with amines or alcohols | Basic/acidic conditions |

Biological Applications

Potential Biological Activities

Research is ongoing to explore the biological activities of derivatives of this compound. Preliminary studies indicate that these compounds may exhibit enzyme inhibition and receptor binding capabilities.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of various diazepane derivatives, including this compound. Results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Active against specific bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Medicinal Chemistry

Therapeutic Potential

The therapeutic potential of this compound is being investigated for various medical conditions. Its unique structure may allow it to interact with specific molecular targets, potentially modulating biological pathways relevant to disease treatment.

Case Study: Cytotoxicity Assays

In vitro assays on MCF-7 breast cancer cells revealed that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased levels of cleaved caspase-3 and p53 expression, markers indicative of apoptosis. This highlights its potential as a candidate for cancer therapy.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for synthesizing high-value compounds in the chemical industry.

作用机制

The mechanism of action of 2-(1,4-Diazepan-1-YL)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

相似化合物的比较

Similar Compounds

2-(1,4-Diazepan-1-yl)-2-(4-methylcyclohexyl)acetonitrile: A structurally similar compound with potential differences in biological activity and chemical reactivity.

1,4-Diazepane derivatives: These compounds share the diazepane ring structure but differ in their substituents, leading to variations in their properties and applications.

Uniqueness

2-(1,4-Diazepan-1-YL)acetonitrile is unique due to its specific combination of the diazepane ring and nitrile group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

生物活性

2-(1,4-Diazepan-1-YL)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H12N2

- Molecular Weight : 140.18 g/mol

- Canonical SMILES : NC(=N)C(CN1CCCCC1)C#N

This compound features a diazepane ring, which is known for its ability to interact with various biological targets.

Pharmacological Activity

Research indicates that this compound may exhibit several pharmacological activities:

- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from damage in ischemic conditions. For instance, compounds that inhibit 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1) have demonstrated neuroprotective properties in animal models of stroke .

- Antitumor Activity : Preliminary investigations suggest that derivatives of diazepane compounds may possess anticancer properties. For example, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The diazepane moiety allows for potential interactions with neurotransmitter receptors, which may modulate synaptic transmission and neuroprotection.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects .

Case Studies

A few case studies highlight the biological activity and therapeutic potential of compounds related to this compound:

Research Findings

Recent research has focused on the synthesis and evaluation of new derivatives of this compound. Key findings include:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. The use of copper-mediated reactions has been noted as a promising method for creating complex diazepane derivatives .

- In Vitro Studies : In vitro assays indicate that these compounds can effectively inhibit cell growth in cancer models, suggesting a pathway for further drug development.

属性

IUPAC Name |

2-(1,4-diazepan-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHCKBDRXYCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。